Superior hCA IX Inhibitory Potency Compared to Clinically Used Sulfonamide Acetazolamide
4-(Allylamino)-3-pyridinesulfonamide inhibits the tumor-associated isoform hCA IX with a Ki of 12 nM, representing a 2.1-fold greater potency than the clinically used, non-selective carbonic anhydrase inhibitor acetazolamide (AAZ), which exhibits a Ki of 25 nM for the same isoform in a comparable stopped-flow CO₂ hydration assay [1]. This quantifiable potency advantage is critical for applications requiring potent inhibition of tumor-associated CA isoforms with minimal systemic activity.
| Evidence Dimension | CA IX Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Acetazolamide: 25 nM |
| Quantified Difference | 2.1-fold lower Ki (more potent) |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human enzymes, 15 min preincubation. |
Why This Matters
This 2.1-fold potency difference can translate into a significantly lower effective dose required for hCA IX engagement in cell-based or in vivo models, directly influencing experimental design and compound procurement quantity.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50320513 (4-(Allylamino)-3-pyridinesulfonamide). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50320513 View Source
- [2] PMC. (n.d.). Table 1: Inhibition data (Ki) of human CA isozymes I, II, IX and XII, CAXII selectivity and cLog P values of compounds 1–8 and the established CA inhibitor acetazolamide (AZA). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC5349880/table/T1/ View Source
